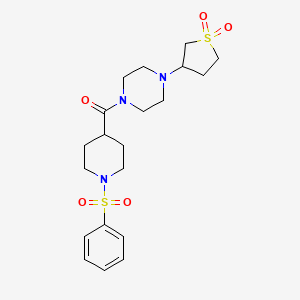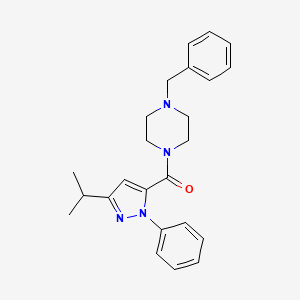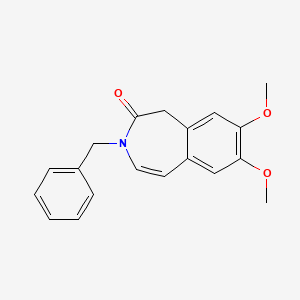![molecular formula C13H19N3 B11136911 2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethanamine](/img/structure/B11136911.png)
2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine is a compound that belongs to the class of benzodiazoles, which are heterocyclic aromatic organic compounds. Benzodiazoles are known for their wide range of biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
The synthesis of 2-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine can be achieved through various synthetic routes. One common method involves the reaction of 2-methylpropylamine with 2-chloro-1H-1,3-benzodiazole under basic conditions. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide. The mixture is heated to reflux, and the product is isolated through filtration and purification techniques such as recrystallization .
Chemical Reactions Analysis
2-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding benzodiazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzodiazole ring, leading to various substituted products.
Scientific Research Applications
2-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.
Mechanism of Action
The mechanism of action of 2-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine involves its interaction with specific molecular targets. The compound is known to bind to certain receptors in the central nervous system, modulating neurotransmitter release and affecting neuronal activity. This interaction is mediated through pathways involving GABAergic and serotonergic systems .
Comparison with Similar Compounds
2-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine can be compared with other benzodiazole derivatives such as:
1-(2-methylpropyl)-1H-1,3-benzodiazol-2-amine: Similar in structure but differs in the position of the substituent group.
2-(2-methylpropyl)-1H-1,3-benzodiazol-6-amine: Another derivative with a different substitution pattern on the benzodiazole ring.
Thiazoles: Although structurally different, thiazoles share some similar biological activities and are used in similar applications
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields.
Properties
Molecular Formula |
C13H19N3 |
|---|---|
Molecular Weight |
217.31 g/mol |
IUPAC Name |
2-[1-(2-methylpropyl)benzimidazol-2-yl]ethanamine |
InChI |
InChI=1S/C13H19N3/c1-10(2)9-16-12-6-4-3-5-11(12)15-13(16)7-8-14/h3-6,10H,7-9,14H2,1-2H3 |
InChI Key |
NUKKCWZSLVXKNE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C2=CC=CC=C2N=C1CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(3-Chlorophenyl)-6,7-dimethyl-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11136830.png)
![(5Z)-5-[2-(prop-2-en-1-yloxy)benzylidene]-2-[(E)-2-(thiophen-2-yl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11136835.png)

![1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-[2-methyl-4-(morpholin-4-ylsulfonyl)phenoxy]ethanone](/img/structure/B11136842.png)


![N-(4-methoxyphenethyl)-3-[3-oxo-1,2-benzisothiazol-2(3H)-yl]propanamide](/img/structure/B11136876.png)
![methyl N-[4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoyl]-L-valinate](/img/structure/B11136881.png)
![3-(2-pyrimidinylamino)-N-[2-(1,3-thiazol-2-yl)ethyl]benzamide](/img/structure/B11136894.png)
![N-phenyl-2-{2-[1-(piperidin-1-yl)ethyl]-1H-benzimidazol-1-yl}-N-(propan-2-yl)acetamide](/img/structure/B11136898.png)
![{1-[(3,4-Dimethoxyphenyl)sulfonyl]piperidin-3-yl}(4-methylpiperazin-1-yl)methanone](/img/structure/B11136899.png)

![3-{(Z)-[3-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11136907.png)
